molecular formula C11H10F3N3OS B2430229 N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-37-6

N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2430229
CAS No.: 477886-37-6
M. Wt: 289.28
InChI Key: ZOYSMKMNDPHVTB-UHFFFAOYSA-N
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Description

N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10F3N3OS and its molecular weight is 289.28. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-N-prop-2-enyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h3,5H,1,4H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSMKMNDPHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC=C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For example, a base-mediated alkylation reaction using K₂CO₃ in DMF under ambient conditions is a standard approach for introducing allyl groups to pyrazole-thiophene scaffolds . Trifluoromethylation can be achieved via nucleophilic substitution with CF₃-containing reagents or via direct incorporation of trifluoromethyl building blocks during ring formation .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like unreacted thiol intermediates or over-alkylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (≥98% purity threshold) combined with spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm allyl group integration (δ ~5.0–6.0 ppm for vinyl protons) and trifluoromethyl singlet (δ ~110–120 ppm in ¹³C) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight and detect impurities .
    • Storage : Store at -10 to -25°C in airtight containers to prevent hydrolysis of the carboxamide group .

Q. What solvents are suitable for in vitro dissolution of this compound?

  • Methodology : The compound exhibits limited aqueous solubility but dissolves in DMSO (2 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to maintain ≤0.1% DMSO concentration to avoid cytotoxicity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

  • Mechanistic Insight : The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in plasma half-life .
  • Experimental Design : Synthesize analogs with -CH₃ or -Cl substituents instead of -CF₃ and compare pharmacokinetic parameters (e.g., t₁/₂, AUC) in rodent models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, IC₅₀ values for kinase inhibition can vary between MDA-MB-231 (15.08 µM) and HeLa cells due to differential enzyme expression .
  • Resolution : Standardize assays using isogenic cell lines and include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-study variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodology :

  • Core Modifications : Replace the thieno[2,3-c]pyrazole ring with triazolo or oxadiazole moieties to assess target engagement .
  • Substituent Effects : Test allyl vs. propargyl groups at the N-1 position to evaluate steric and electronic impacts on binding .
    • Case Study : Analogues with 3,5-bis(trifluoromethyl)benzyl groups showed 10-fold higher potency against OPA1 GTPase compared to the parent compound .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analysis : UPLC-MS/MS identifies degradation pathways (e.g., hydrolysis of the carboxamide to carboxylic acid) .
    • Mitigation : Lyophilization or use of stabilizers (e.g., ascorbic acid) reduces oxidative degradation .

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